molecular formula C11H10Cl2O B14356118 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol CAS No. 90160-64-8

1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol

Cat. No.: B14356118
CAS No.: 90160-64-8
M. Wt: 229.10 g/mol
InChI Key: ZGAFNDKTXCVBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol is an organic compound with a complex structure that includes a phenyl group, a chloromethyl group, and a hydroxyl group

Preparation Methods

The synthesis of 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-(chloromethyl)benzene with propargyl alcohol under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol can be compared with similar compounds such as:

Properties

CAS No.

90160-64-8

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol

InChI

InChI=1S/C11H10Cl2O/c12-8-11(14,9-13)7-6-10-4-2-1-3-5-10/h1-5,14H,8-9H2

InChI Key

ZGAFNDKTXCVBSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(CCl)(CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.